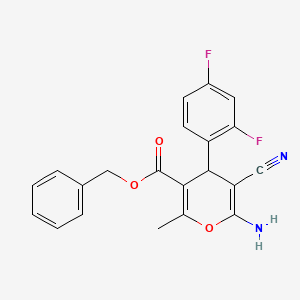![molecular formula C17H15Br2N3O2 B15011569 (3E)-N-(4-bromophenyl)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15011569.png)
(3E)-N-(4-bromophenyl)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by the presence of bromophenyl groups and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with another 4-bromobenzaldehyde derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways.
Medicine
In medicine, (3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE stands out due to its dual bromophenyl groups and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H15Br2N3O2 |
|---|---|
Poids moléculaire |
453.1 g/mol |
Nom IUPAC |
4-bromo-N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15Br2N3O2/c1-11(10-16(23)20-15-8-6-14(19)7-9-15)21-22-17(24)12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
Clé InChI |
JOMWXFFKJCYGKF-SRZZPIQSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-chlorophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011493.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B15011494.png)
![3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid](/img/structure/B15011500.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B15011502.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B15011503.png)
![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B15011505.png)

![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15011516.png)

![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide](/img/structure/B15011524.png)

![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one 1-oxide](/img/structure/B15011552.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15011565.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B15011572.png)
